REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:12][CH2:13][CH3:14])[C:5]#[C:6][CH:7]([OH:11])[CH:8]([CH3:10])[CH3:9])[CH3:2]>ClCCl.O=[Mn]=O>[CH2:13]([O:12][CH:4]([O:3][CH2:1][CH3:2])[C:5]#[C:6][C:7](=[O:11])[CH:8]([CH3:9])[CH3:10])[CH3:14]
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Name
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|
Quantity
|
3.18 g
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Type
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reactant
|
Smiles
|
C(C)OC(C#CC(C(C)C)O)OCC
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
30 g
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Type
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catalyst
|
Smiles
|
O=[Mn]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered through a plug of celite and Na2SO4
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Type
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CONCENTRATION
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Details
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The filtrated was concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
purified by flash chromatography with 0-15% EtOAc in hexane
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C#CC(C(C)C)=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.32 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 36.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |